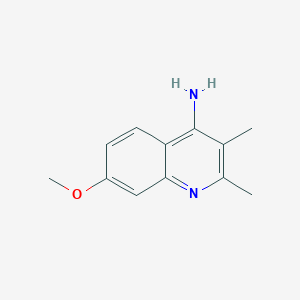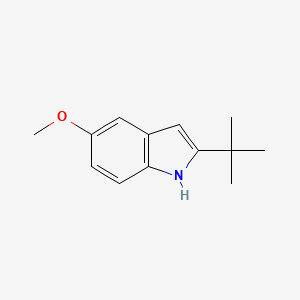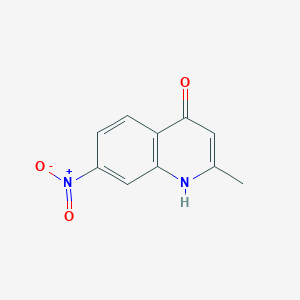
2-Methyl-7-nitroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-nitroquinolin-4(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by a quinoline core with a methyl group at the second position and a nitro group at the seventh position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 2-Methylquinolin-4(1H)-one: The synthesis of 2-Methyl-7-nitroquinolin-4(1H)-one typically begins with the nitration of 2-Methylquinolin-4(1H)-one. This reaction involves the introduction of a nitro group at the seventh position of the quinoline ring. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Purification: After the nitration reaction, the product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification processes are scaled up accordingly.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 2-Methyl-7-nitroquinolin-4(1H)-one can undergo reduction reactions to convert the nitro group to an amino group, forming 2-Methyl-7-aminoquinolin-4(1H)-one. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups. This is often achieved using nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Reduction: 2-Methyl-7-aminoquinolin-4(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Methyl-7-nitroquinolin-4(1H)-one is used as a building block in the synthesis of more complex quinoline derivatives
Biology and Medicine: In medicinal chemistry, this compound and its derivatives are studied for their potential biological activities. Quinoline derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. Research is ongoing to explore the therapeutic potential of this compound in various disease models.
Industry: The compound is also used in the development of dyes and pigments due to its chromophoric properties. Its ability to absorb light makes it useful in the formulation of colorants for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-7-nitroquinolin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication, making them effective as antimicrobial agents.
Comparison with Similar Compounds
2-Methylquinolin-4(1H)-one: Lacks the nitro group at the seventh position.
7-Nitroquinolin-4(1H)-one: Lacks the methyl group at the second position.
2-Methyl-7-aminoquinolin-4(1H)-one: The nitro group is reduced to an amino group.
Uniqueness: 2-Methyl-7-nitroquinolin-4(1H)-one is unique due to the presence of both a methyl group and a nitro group on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
64334-95-8 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-methyl-7-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-10(13)8-3-2-7(12(14)15)5-9(8)11-6/h2-5H,1H3,(H,11,13) |
InChI Key |
RISSXSDSYFLKOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



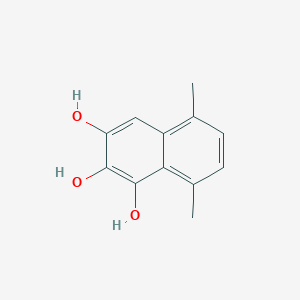


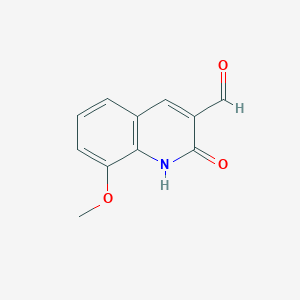
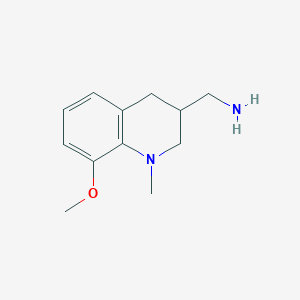
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)

![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-amine](/img/structure/B11899455.png)
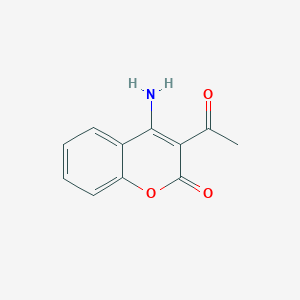
![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)
